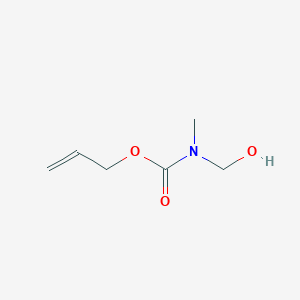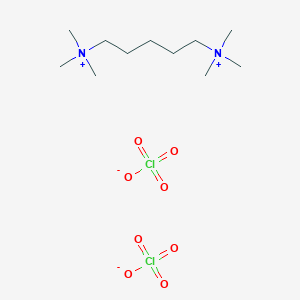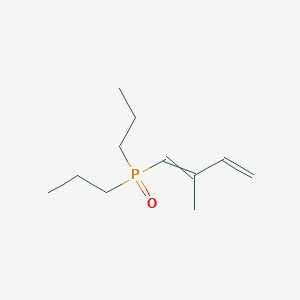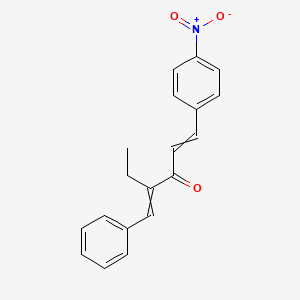
2-(Phenylselanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2-(Phenylselanyl)acetamide can be synthesized through the reaction of 2-(phenylselanyl)acetyl chloride with substituted arylamine derivatives in dry benzene. The reaction conditions typically involve the use of spectroscopic methods such as FT-IR, 1H-NMR, 13C NMR, and HRMS to characterize the structures of the synthesized compounds
Analyse Chemischer Reaktionen
2-(Phenylselanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(Phenylselanyl)acetamide has been studied for its antimicrobial, antifungal, and antioxidant activities. It has shown significant antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium roquefortii and Aspergillus niger. Additionally, it exhibits moderate antioxidant activities, making it a potential candidate for further research in medical and industrial applications .
Wirkmechanismus
The mechanism of action of 2-(Phenylselanyl)acetamide involves its interaction with biological molecules, leading to various effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial properties are likely due to its interaction with microbial cell membranes and proteins, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
2-(Phenylselanyl)acetamide can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. While these compounds also exhibit biological activities, this compound is unique due to its specific structural features and the presence of the phenylselanyl group, which imparts distinct chemical properties. Similar compounds include:
- Selenocysteine
- Selenomethionine
- Selenourea These compounds share some biological activities but differ in their chemical structures and specific applications .
Eigenschaften
CAS-Nummer |
63801-97-8 |
|---|---|
Molekularformel |
C8H9NOSe |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
2-phenylselanylacetamide |
InChI |
InChI=1S/C8H9NOSe/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI-Schlüssel |
AUGSDUBBVSCHIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)


![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)

-lambda~5~-phosphane](/img/structure/B14499581.png)


